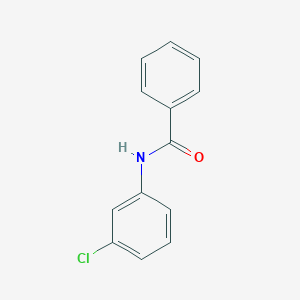

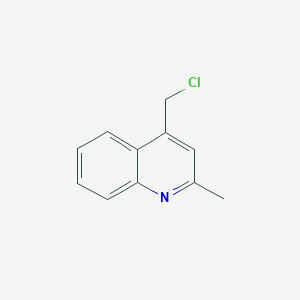

N-(3-Chlorophenyl)benzamide

概要

説明

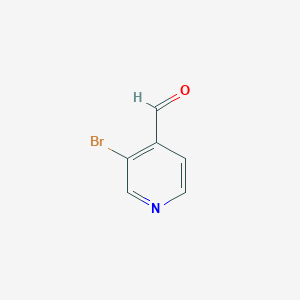

“N-(3-Chlorophenyl)benzamide” is a type of benzamide . Benzamides are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of benzamides, including “N-(3-Chlorophenyl)benzamide”, can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “N-(3-Chlorophenyl)benzamide” has been analyzed in several studies . The conformation of the N-H bond in the structure of the compound is anti to the meta chloro substituent in the aniline benzene ring . The amide group -NHCO- makes a dihedral angle of 18.2° with the benzoyl ring, while the dihedral angle between the two benzene rings is 61.0° .Chemical Reactions Analysis

The chemical reactions involving “N-(3-Chlorophenyl)benzamide” have been studied . The compound can be synthesized through direct condensation of benzoic acids and amines .Physical And Chemical Properties Analysis

“N-(3-Chlorophenyl)benzamide” has a molecular weight of 266.129 .科学的研究の応用

Crystallography

“N-(3-Chlorophenyl)benzamide” has been studied for its crystallographic properties . The compound has been found to crystallize in different forms, including a monoclinic polymorph. The relative orientations of the phenyl and benzene rings, as well as the inclination of the amide units to the benzoyl ring, vary between these forms .

Biological Activity

Benzamides, including “N-(3-Chlorophenyl)benzamide”, have been studied for their biological activity . They have been found to have numerous pharmaceutical and synthetic applications .

Pesticidal Lead Compounds

Benzamides substituted with pyridine-linked 1,2,4-oxadiazole, which can be synthesized from “N-(3-Chlorophenyl)benzamide”, have been studied as potential pesticidal lead compounds . These compounds have shown good larvicidal activities against mosquito larvae .

Fungicidal Activity

The same benzamides substituted with pyridine-linked 1,2,4-oxadiazole have also demonstrated good fungicidal activities against various fungi . One compound even exhibited better inhibitory activity than the commercial fungicide fluxapyroxad against Botrytis cinereal .

Insecticidal Activity

Compounds containing 1,2,4-oxadiazole, which can be synthesized from “N-(3-Chlorophenyl)benzamide”, have shown insecticidal activity .

Herbicidal Activity

1,2,4-Oxadiazole derivatives, which can be synthesized from “N-(3-Chlorophenyl)benzamide”, have demonstrated herbicidal activity .

Safety and Hazards

作用機序

Target of Action

It is known that benzamide derivatives can interact with a variety of biological targets, depending on their specific chemical structure .

Mode of Action

The compound’s structure suggests that it may interact with its targets through hydrogen bonding . The N-H bond in the structure of the compound is anti to the meta chloro substituent in the aniline benzene ring . This orientation could influence how the compound interacts with its targets.

Biochemical Pathways

Benzamide derivatives, in general, have been found to possess various biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

The compound’s structure suggests that it may form intermolecular n-h…o hydrogen bonds, which could influence its biological activity .

特性

IUPAC Name |

N-(3-chlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMMPLSOWUBZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041482 | |

| Record name | 3'-Chlorobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6004-21-3 | |

| Record name | N-(3-Chlorophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6004-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(3-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006004213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Chlorobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-Chlorobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of N-(3-Chlorophenyl)benzamide and how does it influence its crystal packing?

A1: N-(3-Chlorophenyl)benzamide consists of a benzamide group attached to a 3-chlorophenyl ring. [] The molecule adopts a trans conformation for the H-N-C=O unit. [] This conformation, along with the chlorine atom's position, influences how the molecules arrange themselves in the crystal lattice. For instance, in the monoclinic polymorph, intermolecular N—H⋯O hydrogen bonds form C(4) chains along the c axis. [] These chains are further stabilized by weak C—H⋯O interactions, resulting in R 2 1(6) and R 2 1(7) ring motifs. []

Q2: Are there different crystal forms of N-(3-Chlorophenyl)benzamide?

A2: Yes, N-(3-Chlorophenyl)benzamide exhibits polymorphism. It has been reported to crystallize in both orthorhombic [] and monoclinic [] forms. The primary difference lies in the dihedral angle between the phenyl and benzene rings. The monoclinic form shows a dihedral angle of 8.90° [], whereas the orthorhombic form exhibits a larger dihedral angle of 61.0°. []

Q3: Have any theoretical studies been conducted on N-(3-Chlorophenyl)benzamide?

A3: Yes, theoretical calculations using Gaussian03 software have been employed to determine the geometrical parameters of N-(3-Chlorophenyl)benzamide. [] These parameters, including bond lengths and bond angles, were found to be in good agreement with data obtained from X-ray diffraction analysis of the crystal structure. []

Q4: What types of intermolecular interactions are present in the crystal structures of chlorinated benzamides?

A5: Intermolecular N—H⋯O hydrogen bonds are frequently observed in the crystal structures of chlorinated benzamides. [, , , , , , ] These hydrogen bonds play a crucial role in determining the crystal packing arrangement. For example, in 4-Chloro-N-(3-chlorophenyl)benzamide, these hydrogen bonds link the molecules into infinite chains along the c axis. [] Additionally, Cl⋯Cl contacts are also observed, further influencing the crystal packing. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid](/img/structure/B108013.png)